Molecular Architecture and Physicochemical Profiling of 5,7,3',5'-Tetrahydroxyflavanone: A Technical Guide
Molecular Architecture and Physicochemical Profiling of 5,7,3',5'-Tetrahydroxyflavanone: A Technical Guide
Executive Summary & Structural Significance
5,7,3',5'-Tetrahydroxyflavanone (IUPAC: 2-(3,5-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one) is a highly reactive, naturally occurring polyphenolic compound[1]. Functioning as a specialized plant metabolite, it has been successfully isolated from the twigs of Stewartia pseudocamellia[2], the leaves of Olea ferruginea[3], and Thymus quinquecostatus var. japonica[4].
Structurally, the molecule features a benzopyran core characteristic of flavonoids, but it is distinguished by the specific distribution of four hydroxyl groups across the A and B rings (positions 5, 7, 3', and 5')[1][5]. This dense hydroxylation pattern dictates its physicochemical behavior, significantly enhancing its solubility in polar solvents, its hydrogen-donating capacity for radical scavenging, and its binding affinity to oncological protein targets[5]. The stereochemistry at the C-2 position (typically the 2S-enantiomer, CAS: 160436-10-2) strictly governs its spatial arrangement and subsequent biological interactions[4][5].
Quantitative Physicochemical & ADMET Profiling
For drug development professionals, understanding the baseline physicochemical and pharmacokinetic parameters is critical for formulation and bioavailability optimization. The compound exhibits a favorable Quantitative Estimate of Drug-likeness (QED = 0.641) and strictly adheres to Lipinski's Rule of Five, making it a viable candidate for oral administration.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C₁₅H₁₂O₆ | Defines the highly oxygenated flavonoid scaffold[1]. |
| Molecular Weight | 288.25 g/mol | Optimal size for cellular membrane permeation (< 500 Da)[1]. |
| Topological Polar Surface Area | 107.22 Ų | Indicates good intestinal absorption but limited blood-brain barrier penetration. |
| logP (Octanol/Water) | 2.089 | Balanced lipophilicity, favoring both aqueous solubility and lipid membrane crossing. |
| logS (Aqueous Solubility) | -3.622 | Moderate aqueous solubility; may require co-solvents in liquid formulations. |
| H-Bond Donors / Acceptors | 4 / 6 | High capacity for target protein binding via hydrogen bond networks. |
Table 2: Pharmacokinetic & ADMET Indicators
| Parameter | Value | Pharmacological Implication |
| Plasma Protein Binding (PPB) | 88.90% | High binding affinity; indicates a sustained half-life in systemic circulation. |
| Human Intestinal Absorption | 0.017 | Requires specialized delivery systems (e.g., nano-emulsions) to maximize systemic uptake. |
| Oral Bioavailability (F30%) | 0.999 | Excellent predicted bioavailability at a 30% threshold. |
| Synthetic Accessibility Score | 3.105 | Relatively accessible for total synthesis or semi-synthetic scale-up. |
Computational & Spectroscopic Validation Methodology
To accurately characterize the electronic properties and validate the structure of isolated 5,7,3',5'-Tetrahydroxyflavanone, researchers employ Density Functional Theory (DFT)[3].
Causality of Experimental Choice: The hybrid functional B3LYP combined with the 6-311 G(d,p) polarized basis set is selected because it provides an optimal balance between computational cost and the accurate modeling of electron delocalization and hydrogen-bonding dynamics inherent to polyphenols[3].
Step-by-Step DFT Protocol (Self-Validating System)
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Conformational Modeling: Retrieve the initial 3D conformer (PubChem CID: 11483087) and perform geometry optimization in Gaussian software at the B3LYP/6-311 G(d,p) level[1][3].
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Frequency Calculation & Internal Control: Execute a vibrational frequency calculation. The absence of imaginary frequencies validates that the optimized structure is a true local minimum. Apply a scaling factor of 0.9811 to the theoretical frequencies to correct for anharmonicity, allowing direct, self-validating comparison with experimental FT-IR spectra[3].
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Electronic Property Extraction: Calculate the HOMO and LUMO energies. The Ionization Potential (IP) is computationally estimated at 6.25 eV, and Electron Affinity (EA) at 1.78 eV[3]. Causality: A lower IP directly correlates with a higher propensity to donate electrons, mechanistically explaining its high antioxidant capacity[3].
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NMR Shielding Tensors: Compute isotropic shielding tensors using the GIAO method (WP04/WC04 functionals) to predict ¹H and ¹³C chemical shifts. These must cross-validate with the experimental NMR data of the physical isolate[3].
Density Functional Theory (DFT) computational workflow for spectroscopic validation.
Targeted Isolation Workflow
Extracting 5,7,3',5'-Tetrahydroxyflavanone from complex plant matrices (e.g., Stewartia pseudocamellia twigs) requires a polarity-guided fractionation approach[2].
Causality of Experimental Choice: The presence of four hydroxyl groups makes the compound highly polar. A sequential liquid-liquid partitioning strategy is utilized to strip away non-polar lipids (hexane) and highly polar glycosides (butanol/water), selectively trapping the aglycone flavanone in the ethyl acetate fraction.
Step-by-Step Isolation Protocol
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Maceration: Pulverize dried plant biomass and extract with 80% ethanol at room temperature for 72 hours to solubilize the broad polyphenolic fraction[2].
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Liquid-Liquid Partitioning: Evaporate the ethanol, suspend the crude extract in distilled water, and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol. Retain the EtOAc fraction.
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Column Chromatography: Load the EtOAc fraction onto a silica gel column. Elute using a gradient mobile phase of CHCl₃:MeOH. Self-Validating Step: Monitor fractions via Thin Layer Chromatography (TLC) under UV 254 nm, spraying with AlCl₃ to confirm the presence of flavonoid scaffolds[2].
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Preparative HPLC: Pool the target fractions and purify via preparative HPLC using a reversed-phase C18 column. Use an isocratic elution (e.g., 30% acetonitrile in water). Causality: Add 0.1% formic acid to the mobile phase to suppress the ionization of the phenolic hydroxyl groups, ensuring sharp, symmetrical chromatographic peaks[6].
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Final Validation: Confirm >98% purity via analytical HPLC-DAD (monitored at 285 nm and 378 nm) prior to downstream biological assays[6].
Workflow for the targeted isolation of 5,7,3',5'-Tetrahydroxyflavanone from plant matrices.
Pharmacodynamics & Apoptotic Signaling Pathways
The pharmacological value of 5,7,3',5'-Tetrahydroxyflavanone is primarily driven by its antioxidant and oncological properties[2][5][7].
Antioxidant Mechanisms: The compound demonstrates profound radical scavenging activity. This is validated experimentally using DPPH assays (which measure Single Electron Transfer, SET) and ORAC assays (which measure Hydrogen Atom Transfer, HAT)[2]. The high activity is mechanistically attributed to the resonance stabilization of the phenoxyl radical across the conjugated benzopyran system[5].
Oncological Potential: Extracts rich in this flavanone (such as those from Blumea balsamifera) exhibit targeted cytotoxicity against specific cancer cell lines, including the T47D breast cancer line (IC₅₀ = 72 μg/mL)[7]. The compound induces cell cycle arrest and triggers the intrinsic apoptotic pathway. Mechanistically, it acts by downregulating the anti-apoptotic protein Bcl-2 while simultaneously upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the subsequent activation of Caspase-3, the executioner enzyme of apoptosis[6][7].
Proposed apoptotic signaling pathway modulated by 5,7,3',5'-Tetrahydroxyflavanone.
References
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PubChem - 5,7,3',5'-Tetrahydroxyflavanone | C15H12O6 | CID 11483087. Source: nih.gov. 1
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TCM-ADIP - Ingredient Details: 5,7,3',5'-Tetrahydroxyflavanone. Source: cdutcm.edu.cn.
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Academia.edu - Spectroscopic and Density Functional Theory Studies of 5,7,3',5'-Tetrahydroxyflavanone from the Leaves of Olea ferruginea. Source: academia.edu. 3
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CymitQuimica - (2S)-5,7,3',5'-Tetrahydroxyflavanone. Source: cymitquimica.com. 4
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NRFHH - Blumea balsamifera Extract Induces Apoptosis and Cell Cycle Arrest in T47D Cell Line. Source: nrfhh.com. 7
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CymitQuimica - CAS 160436-10-2: 4H-1-Benzopyran-4-one,2-(3,5-dihydroxyphenyl). Source: cymitquimica.com. 5
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ResearchGate - Phenolic compounds from the twigs of Stewartia pseudocamellia. Source: researchgate.net. 2
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ResearchGate - Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum. Source: researchgate.net. 6
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- 2. researchgate.net [researchgate.net]
- 3. (PDF) Spectroscopic and Density Functional Theory Studies of 5,7,3',5'-Tetrahydroxyflavanone from the Leaves of Olea ferruginea [academia.edu]
- 4. (2S)-5,7,3',5'-Tetrahydroxyflavanone | CymitQuimica [cymitquimica.com]
- 5. CAS 160436-10-2: 4H-1-Benzopyran-4-one,2-(3,5-dihydroxyphe… [cymitquimica.com]
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